![molecular formula C13H12ClN3O2 B2466252 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid CAS No. 327064-08-4](/img/structure/B2466252.png)
5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 327064-08-4 . It has a molecular weight of 277.71 and its molecular formula is C13H12ClN3O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-[(2-phenylethyl)amino]-4-pyrimidinecarboxylic acid . The InChI Code for this compound is 1S/C13H12ClN3O2/c14-10-8-16-13 (17-11 (10)12 (18)19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2, (H,18,19) (H,15,16,17) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a predicted pKb value of 3.57 .Wissenschaftliche Forschungsanwendungen
Cocrystal Design and Characterization
One of the prominent applications of pyrimidine derivatives like 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid is in the design and characterization of cocrystals. A study by Rajam et al. (2018) focused on creating cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. These cocrystals were characterized using single-crystal X-ray diffraction, demonstrating the pyrimidine unit's potential in forming diverse molecular structures through hydrogen bonding and other intermolecular interactions Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018.
Synthesis and Biological Activity
Pyrimidine derivatives have also been synthesized for potential biological activities. Dongarwar et al. (2011) synthesized ethyl-2-amino-4-chloro-6-(phenyl amino) pyrimidine-5-carboxylate derivatives through Cyclocondensation and Michel type of addition reaction. These novel derivatives were screened for antibacterial, antifungal, and anti-inflammatory activity, indicating the chemical's significance in medicinal chemistry Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011.
Metal-Bearing Pyrimidines
Schlosser, Lefebvre, and Ondi (2006) discussed the stability and reactivity of 5-pyrimidyllithium species, especially when flanked by electron-withdrawing substituents like chlorine. This research contributes to understanding the synthetic applications and reactivity of pyrimidine derivatives in the presence of various substituents and metal ions Schlosser, Lefebvre, & Ondi, 2006.
Structural Studies
Extensive research has also been conducted on the structural aspects of pyrimidine derivatives. For instance, Grant, Seemann, and Winthrop (1956) synthesized and characterized β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids. Their work contributes to the understanding of the structural diversity and potential applications of pyrimidine derivatives in various fields Grant, Seemann, & Winthrop, 1956.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The compound’s bioavailability, half-life, and metabolic pathways remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid. Specific details about these influences are currently unknown .
Eigenschaften
IUPAC Name |
5-chloro-2-(2-phenylethylamino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-8-16-13(17-11(10)12(18)19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENXQMOXRHNNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid | |
CAS RN |
327064-08-4 |
Source


|
| Record name | 5-chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2466169.png)
![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)
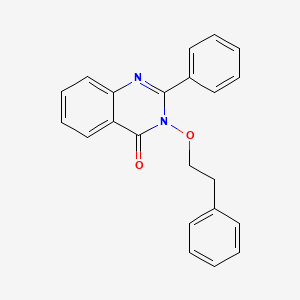

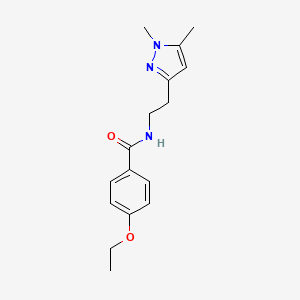
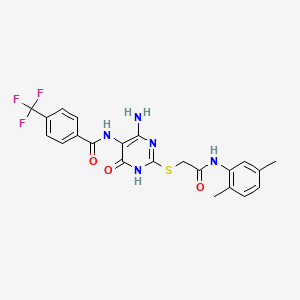
![N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2466180.png)
![3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466181.png)
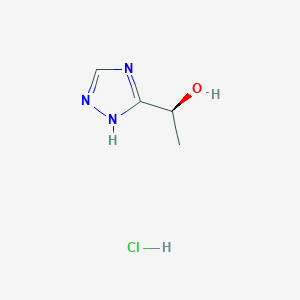
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2466184.png)
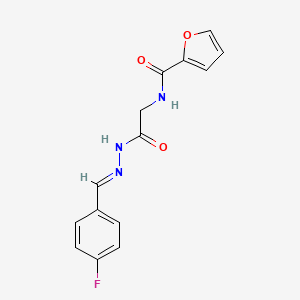
![7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide](/img/structure/B2466187.png)

